molecular formula C12H12N6O2S B12907773 p-Toluenesulfonamide, alpha-9H-adenin-9-yl- CAS No. 21267-98-1

p-Toluenesulfonamide, alpha-9H-adenin-9-yl-

Cat. No.: B12907773
CAS No.: 21267-98-1
M. Wt: 304.33 g/mol
InChI Key: HYYXGPTXYDTDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“p-Toluenesulfonamide, alpha-9H-adenin-9-yl-” is a hybrid compound combining a p-toluenesulfonamide moiety with the adenine nucleobase. The sulfonamide group (-SO₂NH₂) is derived from p-toluenesulfonyl chloride, a reagent widely used in sulfonation reactions due to its electrophilic sulfur center and stability under diverse reaction conditions .

Key properties of p-toluenesulfonamide derivatives include polar solubility profiles (enhanced in polar aprotic solvents) and reactivity driven by the electron-withdrawing sulfonyl group, which stabilizes intermediates in substitution reactions . The adenine moiety may confer distinct pharmacological properties, as seen in analogous hybrid compounds targeting neurological enzymes like acetylcholinesterase .

Properties

CAS No.

21267-98-1

Molecular Formula

C12H12N6O2S

Molecular Weight

304.33 g/mol

IUPAC Name

4-[(6-aminopurin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H12N6O2S/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-1-3-9(4-2-8)21(14,19)20/h1-4,6-7H,5H2,(H2,13,15,16)(H2,14,19,20)

InChI Key

HYYXGPTXYDTDSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

p-Toluenesulfonamide, alpha-9H-adenin-9-yl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of p-toluenesulfonamide, alpha-9H-adenin-9-yl- involves its interaction with molecular targets such as enzymes and receptors. The adenine moiety allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Sulfonamide Derivatives

The compound shares structural similarities with other N-aryl-p-toluenesulfonamides (Table 1).

Compound Structure Key Properties Biological Activity
p-Toluenesulfonamide -SO₂NH₂ attached to p-tolyl group High polarity; stabilizes reactive intermediates via sulfonyl group Industrial intermediate; limited bioactivity
4-[(4-Oxocinnolin-1(4H)-yl)sulfonyl]phenyl pivalate (9a) Cinnolinone-sulfonamide hybrid Enhanced solubility in CH₂Cl₂; purified via flash chromatography Potential kinase inhibition (inferred)
Tacrine-p-toluenesulfonamide conjugates Tacrine linked via spacer to sulfonamide Variable spacer length (m=3-5) influences cholinesterase inhibition Multifunctional anti-Alzheimer agents
  • Solubility: The adenine moiety increases hydrophilicity relative to non-polar analogs like p-toluenesulfonamide, which is sparingly soluble in water but dissolves in organic solvents .

Isomeric Comparisons: o- vs. p-Toluenesulfonamide

The positional isomerism of the methyl group on the benzene ring (para vs. ortho) significantly impacts physicochemical properties:

  • Chromatographic Behavior : p-Toluenesulfonamide elutes after o-toluenesulfonamide in HPLC, with a resolution ≥1.5 under standardized conditions .
  • Bioactivity : Ortho isomers often exhibit steric hindrance, reducing enzyme-binding efficiency compared to para derivatives, though specific data for adenine-linked analogs are lacking .

Functional Analogs: Hybrid Sulfonamide-Bioactive Molecules

  • Tacrine-Sulfonamide Conjugates : These hybrids demonstrate spacer-length-dependent activity, with m=5 spacers optimizing cholinesterase inhibition (IC₅₀ ~0.1 µM) . The adenine analog may mimic tacrine’s aromatic interactions but lacks spacer flexibility.
  • Cinnolinone-Sulfonamides (e.g., 9a): The cinnolinone ring provides a planar structure for π-π stacking, akin to adenine’s aromatic system, but with distinct electronic effects due to the ketone group .

Research Findings and Gaps

  • Synthesis : While N-aryl-p-toluenesulfonamides are typically synthesized via SNAr reactions , the adenine derivative’s route remains unconfirmed.
  • Biological Data : Tacrine-sulfonamide conjugates show nM-level enzyme inhibition , but “p-Toluenesulfonamide, alpha-9H-adenin-9-yl-” lacks reported activity data.
  • Safety: p-Toluenesulfonyl chloride, a precursor, poses acute health hazards (HMIS health rating=3) ; the hybrid compound’s toxicity profile is unknown.

Biological Activity

p-Toluenesulfonamide, alpha-9H-adenin-9-yl-, also known as α-[6-Amino-9H-purin-9-yl]-p-toluenesulfonamide, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₅N₅O₂S and a molecular weight of 304.328 g/mol. Its structure features a sulfonamide group attached to an adenine derivative, which is critical for its biological interactions.

Enzyme Inhibition

Research indicates that p-Toluenesulfonamide, alpha-9H-adenin-9-yl- exhibits notable enzyme inhibition properties. It has been studied for its ability to modulate various biological pathways by interacting with enzymes involved in nucleotide metabolism. The adenine moiety plays a crucial role in this context, as it is integral to nucleic acid metabolism and cellular signaling.

The interaction studies involving p-Toluenesulfonamide, alpha-9H-adenin-9-yl- focus on its binding affinity to various biological targets. It is believed to interact with enzymes that regulate nucleotide synthesis and cellular signaling pathways. Understanding these interactions is vital for elucidating the compound's mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of p-Toluenesulfonamide, alpha-9H-adenin-9-yl-, it is helpful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Properties
6-Aminopurine Purine derivativeKnown for its role in nucleic acid synthesis
Sulfanilamide SulfonamideAntimicrobial activity; used in antibiotic formulations
p-Toluenesulfonamide SulfonamideWeak acid; used in various organic syntheses

This table highlights how p-Toluenesulfonamide, alpha-9H-adenin-9-yl-'s unique combination of an adenine base with a sulfonamide group may enhance its biological activity compared to other purines or sulfonamides alone.

Synthesis Methods

The synthesis of p-Toluenesulfonamide, alpha-9H-adenin-9-yl- can be achieved through several methods that ensure high yields and purity. These methods are essential for producing the compound for further biological evaluation.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study focusing on the inhibition of specific enzymes involved in nucleotide metabolism revealed that p-Toluenesulfonamide, alpha-9H-adenin-9-yl-'s binding affinity was comparable to that of known inhibitors, suggesting its potential as a therapeutic agent.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicated activity against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.
  • Cellular Signaling Modulation : Research has shown that this compound can influence cellular signaling pathways, potentially impacting cell proliferation and apoptosis.

Q & A

What are the established synthetic routes for p-Toluenesulfonamide, alpha-9H-adenin-9-yl-?

Basic Research Question
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions between adenine derivatives and p-toluenesulfonyl chloride. A validated approach includes refluxing adenine with p-toluenesulfonyl chloride in anhydrous solvents (e.g., ethanol or THF) under basic conditions (e.g., KOH or NaH). For example, refluxing with ethanolic KOH (5 equivalents) at 80°C for 4 hours yields p-toluenesulfonamide derivatives after acidification . Optimization requires monitoring reaction progress via TLC or HPLC to ensure complete substitution.

How can researchers optimize purification methods for p-Toluenesulfonamide derivatives?

Basic Research Question
Methodological Answer:
Purification often combines recrystallization and column chromatography. Recrystallization from ethanol/water mixtures (1:3 v/v) at 4°C enhances crystal purity. For complex mixtures, silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) resolves unreacted adenine and sulfonamide byproducts. Validate purity via HPLC (C8/C18 columns, 254 nm detection) with resolution ≥1.5 between analogs (e.g., o- vs. p-toluenesulfonamide) .

What analytical techniques are recommended for quantifying p-Toluenesulfonamide impurities?

Basic Research Question
Methodological Answer:
Reverse-phase HPLC with external standard calibration is standard. Use an Agilent ZORBAX Eclipse XDB-C8 column (4.6 × 150 mm, 5 µm), mobile phase of acetonitrile/0.1% phosphoric acid (30:70 v/v), and flow rate 1.0 mL/min. Detect at 210–254 nm. Validate the method by:

  • Testing resolution between structural analogs (≥1.5) .
  • Confirming linearity (e.g., 0.1–50 µg/mL, R² >0.999) .
  • Spiking samples with o-toluenesulfonamide (≤10 ppm) as a reference impurity .

What safety protocols are critical when handling p-Toluenesulfonamide compounds?

Basic Research Question
Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of fine powders .
  • Store at room temperature in airtight containers, away from oxidizing agents.
  • Dispose of waste via approved chemical disposal programs, avoiding aqueous drains .

How should researchers prepare stable stock solutions of this compound?

Basic Research Question
Methodological Answer:

  • Dissolve in DMSO (10–50 mg/mL) using sonication (30 min, 40°C) to ensure clarity.
  • Aliquot into single-use volumes (e.g., 100 µL) and store at -20°C to minimize freeze-thaw degradation .
  • For in vivo studies, dilute with PEG300/Tween 80/saline (e.g., 5:3:2 v/v) to maintain solubility and biocompatibility .

How can researchers resolve contradictions in reported synthetic yields under varying reaction conditions?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent polarity, base strength, or temperature. For example, ethanolic KOH may favor hydrolysis over substitution, reducing yields compared to NaH in THF . To resolve:

Perform controlled experiments isolating variables (solvent, base, time).

Use LC-MS to track intermediate formation (e.g., adenine-N9 vs. N7 sulfonation).

Compare kinetic data (e.g., Arrhenius plots) to identify optimal thermal conditions.

What methodological improvements enhance HPLC resolution for structural analogs like o- vs. p-toluenesulfonamide?

Advanced Research Question
Methodological Answer:

  • Optimize mobile phase pH: Acidic conditions (e.g., 0.1% H3PO4) improve peak symmetry for sulfonamides .
  • Use ion-pair reagents (e.g., 5 mM heptanesulfonate) to modulate retention times.
  • Validate column efficiency with USP parameters:
    • Theoretical plates ≥2000.
    • Tailing factor ≤2.0 .

How to design stability studies for p-Toluenesulfonamide derivatives under varying storage conditions?

Advanced Research Question
Methodological Answer:

  • Accelerated Degradation: Expose samples to 40°C/75% RH for 1–3 months. Monitor via HPLC for hydrolysis products (e.g., free adenine).
  • Photostability: Use ICH Q1B guidelines—expose to 1.2 million lux hours UV/vis light.
  • Solution Stability: Assess DMSO stock solutions at -20°C, 4°C, and 25°C over 30 days; quantify degradation via area normalization .

What strategies identify unknown byproducts in the synthesis of p-Toluenesulfonamide derivatives?

Advanced Research Question
Methodological Answer:

  • LC-MS/MS: Use high-resolution mass spectrometry (HRMS) to assign molecular formulas to impurities.
  • NMR Analysis: Compare 1H/13C spectra of byproducts to reference standards (e.g., adenine sulfonate esters).
  • Isolation via Prep-HPLC: Collect unknown peaks and characterize via FTIR/XRD to confirm structural motifs .

How to validate degradation pathways using spectroscopic and chromatographic methods?

Advanced Research Question
Methodological Answer:

  • Kinetic Studies: Monitor hydrolysis rates at pH 1–10 via UV-Vis (λmax = 260 nm for adenine).
  • LC-MS/MS Degradation Profiling: Identify sulfonic acid intermediates (m/z shift +SO3H).
  • Isotopic Labeling: Use deuterated solvents (D2O) to track proton exchange in hydrolysis mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.